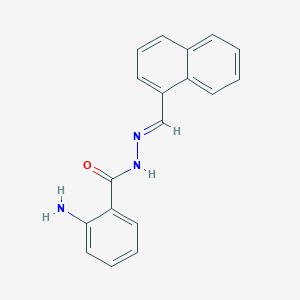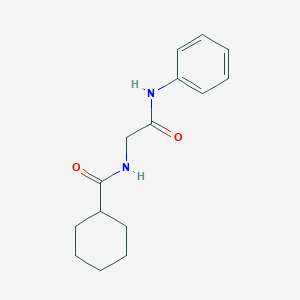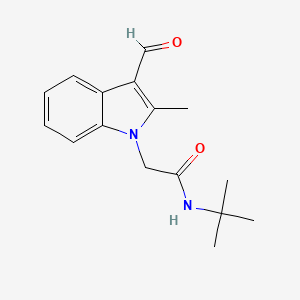
N-benzyl-N-isopropyl-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-isopropyl-4-methoxybenzenesulfonamide, commonly known as NBIMBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of NBIMBS is not well understood. However, it has been suggested that its biological activities may be attributed to its ability to inhibit the activity of certain enzymes. For instance, the inhibition of carbonic anhydrase by NBIMBS has been proposed to be responsible for its anti-inflammatory and antitumor activities.
Biochemical and Physiological Effects:
NBIMBS has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Moreover, NBIMBS has been shown to inhibit the growth of several microorganisms, including bacteria and fungi. Additionally, NBIMBS has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using NBIMBS in lab experiments is its ability to inhibit the activity of several enzymes, which makes it a potential candidate for drug development. Moreover, NBIMBS has been found to exhibit potent antimicrobial and anti-inflammatory activities, which make it a valuable tool in the study of these diseases. However, one of the limitations of using NBIMBS in lab experiments is its low solubility in water, which may affect its bioavailability and limit its usefulness in certain applications.
Future Directions
There are several future directions for the study of NBIMBS. One of the potential applications of NBIMBS is in the development of novel drugs for the treatment of various diseases, including inflammatory diseases, microbial infections, and cancer. Moreover, further research is needed to elucidate the mechanism of action of NBIMBS and to identify its molecular targets. Additionally, the development of new synthetic routes for NBIMBS may improve its solubility and bioavailability, making it a more useful tool in scientific research.
Synthesis Methods
The synthesis of NBIMBS involves the reaction of 4-methoxybenzenesulfonyl chloride with benzylamine and isopropylamine in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields NBIMBS as a white crystalline solid.
Scientific Research Applications
NBIMBS has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory activities. Moreover, NBIMBS has been reported to possess potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase.
properties
IUPAC Name |
N-benzyl-4-methoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14(2)18(13-15-7-5-4-6-8-15)22(19,20)17-11-9-16(21-3)10-12-17/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHHMAHBOKEHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-methoxy-N-(propan-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)



![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)

![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)

